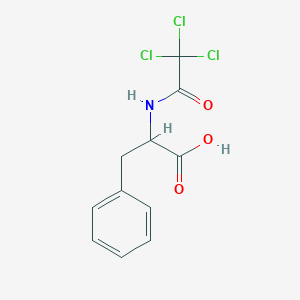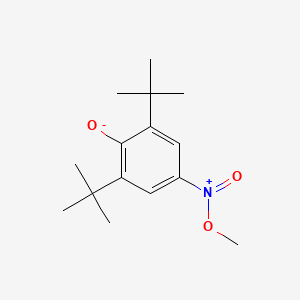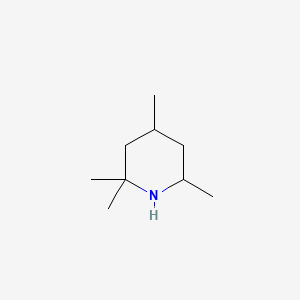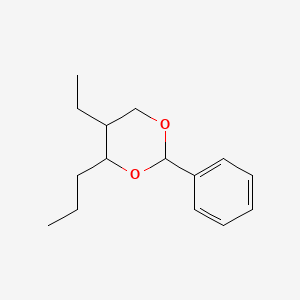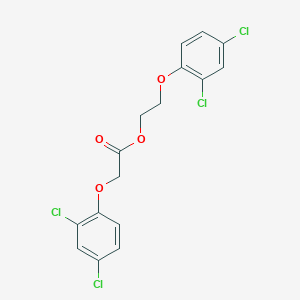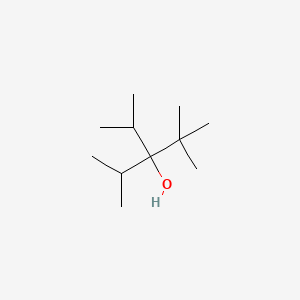
Cyclohexyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate is an organic compound with the molecular formula C13H22O4. It is a cyclohexyl ester derivative of 2-methyl-1,3-dioxolane-2-propanoic acid. This compound is known for its unique structural features, which include a cyclohexyl ring and a dioxolane ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate typically involves the esterification of 2-methyl-1,3-dioxolane-2-propanoic acid with cyclohexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, other esters
Applications De Recherche Scientifique
Cyclohexyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mécanisme D'action
The mechanism of action of Cyclohexyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating their activity and resulting in specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Cyclohexyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate: Similar structure but with an ethyl group instead of a cyclohexyl group.
(2-Methyl-1,3-dioxolan-2-yl)acetic acid: Contains a dioxolane ring but with an acetic acid moiety.
Cyclohexyl 3-(2-methyl-1,3-dioxolan-2-yl)acetate: Similar structure but with an acetate group instead of a propanoate group.
Propriétés
Numéro CAS |
6624-91-5 |
|---|---|
Formule moléculaire |
C13H22O4 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
cyclohexyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C13H22O4/c1-13(15-9-10-16-13)8-7-12(14)17-11-5-3-2-4-6-11/h11H,2-10H2,1H3 |
Clé InChI |
PDWWQBMZXPPOMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CCC(=O)OC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


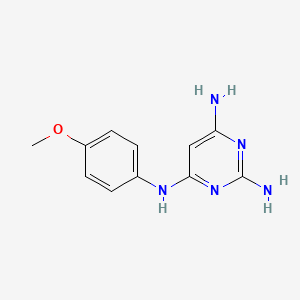

methanol](/img/structure/B14722152.png)
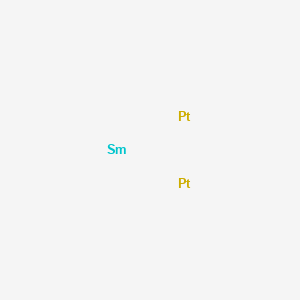
![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)
![1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14722167.png)

